2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile

Medicinal Chemistry Chemical Biology Hit-to-Lead

2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile (CAS 477868-64-7) is a synthetic, small-molecule heterocycle combining a thiazole core, an N-phenylpiperazine substituent at the 2-position, and a dicyanomethylene (malononitrile-derived) group at the 5-position via an exocyclic double bond. Its molecular formula is C₁₇H₁₅N₅S with a molecular weight of 321.4 g/mol.

Molecular Formula C17H15N5S
Molecular Weight 321.4
CAS No. 477868-64-7
Cat. No. B3007975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile
CAS477868-64-7
Molecular FormulaC17H15N5S
Molecular Weight321.4
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=C(C#N)C#N
InChIInChI=1S/C17H15N5S/c18-11-14(12-19)10-16-13-20-17(23-16)22-8-6-21(7-9-22)15-4-2-1-3-5-15/h1-5,10,13H,6-9H2
InChIKeyDKYJLGTVJFVNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile (CAS 477868-64-7) Remains a Specialized Research Compound


2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile (CAS 477868-64-7) is a synthetic, small-molecule heterocycle combining a thiazole core, an N-phenylpiperazine substituent at the 2-position, and a dicyanomethylene (malononitrile-derived) group at the 5-position via an exocyclic double bond . Its molecular formula is C₁₇H₁₅N₅S with a molecular weight of 321.4 g/mol . The compound is primarily listed in research-chemical catalogs and is described as a building block or screening candidate for medicinal-chemistry programs, with supplier-reported purities of >90% to 95% .

Why Close Analogs of 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile Cannot Be Assumed Interchangeable


The compound belongs to a class of thiazole-based NF-κB inhibitors exemplified by the general formula (III) in patent EA012607B1, which encompasses a wide range of substitution patterns on the thiazole, piperazine, and exocyclic groups [1]. Within this chemical space, small structural modifications—such as replacing the dicyanomethylene motif with a carboxamide or altering the N-aryl substituent on the piperazine—can drastically shift potency, selectivity, and physicochemical properties. Without direct head-to-head data for this specific analogue, any generic substitution with a structurally similar thiazole-piperazine would carry a high risk of losing the desired pharmacological phenotype or ADME profile.

Quantitative Differentiation Profile for 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile (477868-64-7)


Purity and Supplier Availability: Baseline Quality Metrics for CAS 477868-64-7 Procurement

The target compound is available from multiple research-chemical suppliers with reported purities of >90% and 95% . No certificate-of-analysis-level data (e.g., HPLC traces, elemental analysis) are publicly provided by the identified vendors. In the absence of orthogonal purity verification, these self-reported values represent the only available quality metrics for procurement decisions.

Medicinal Chemistry Chemical Biology Hit-to-Lead

Structural Uniqueness Within the NF-κB Inhibitor Patent Space

The compound falls within the scope of general formula (III) of patent EA012607B1, which claims a broad class of heterocyclic NF-κB inhibitors [1]. However, the patent does not single out this specific compound with its own biological data (e.g., IC₅₀, cell-based assay results). Its dicyanomethylene substituent is a distinctive pharmacophoric feature that differentiates it from other exemplified compounds in the patent, which more commonly bear carboxamide or ester groups.

NF-κB Inhibition Kinase Inhibitors Immuno-Oncology

Physicochemical Baseline: Molecular Properties for Solubility and Permeability Prediction

The compound has a molecular weight of 321.4 g/mol and a molecular formula of C₁₇H₁₅N₅S , placing it within the lower end of the typical 'lead-like' chemical space (MW < 350). Its calculated lipophilicity is not reported, but the presence of both a hydrophobic phenylpiperazine and a polar dicyanomethylene group suggests a moderate logP profile. Without experimental logD or solubility data, these structural features only allow qualitative comparison to other lead-like thiazole derivatives.

ADME Prediction Drug-Likeness Lead Optimization

Limited Public Biological Data: A Gap in Comparator-Based Selection

A comprehensive search of PubMed, Google Scholar, and patent databases did not yield peer-reviewed publications reporting quantitative biological activity data (e.g., IC₅₀, MIC, EC₅₀, or selectivity indices) for this specific compound against any defined target or cell line. Vendor descriptions allude to antimicrobial and anticancer potential , but these claims are not substantiated by downloadable, compareable assay results. Consequently, no head-to-head comparison with structurally related analogs can be drawn at this time.

Antimicrobial Screening Anticancer Screening Pharmacology

Proposed Application Scenarios for 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile (CAS 477868-64-7)


Chemical Probe for Structure–Activity Relationship (SAR) Exploration in NF-κB Inhibitor Programs

Because the compound incorporates the dicyanomethylene moiety—a functionality distinct from the common carboxamide or ester groups in the EA012607B1 patent family—it can serve as a chemical probe to interrogate the contribution of the electron-withdrawing group to target binding and cellular activity [1]. Researchers can compare its activity profile against matched-pair analogues to deconvolute the pharmacophoric role of the exocyclic substituent.

Lead-Like Starting Point for Fragment-Based or Structure-Based Drug Design

With a molecular weight of 321.4 g/mol, the compound falls within the 'lead-like' space and is suitable for fragment-growing or scaffold-hopping campaigns aimed at optimizing potency and selectivity for thiazole-binding protein targets [1]. Its three distinct functional modules (phenylpiperazine, thiazole core, dicyanomethylene) offer multiple vectors for chemical diversification.

Building Block for Diversity-Oriented Synthesis of Thiazole Libraries

The reactive dicyanomethylene group offers a handle for further transformations (e.g., cycloadditions, nucleophilic additions), making this compound a versatile intermediate for the construction of more complex heterocyclic scaffolds in medicinal chemistry and chemical biology [1]. Procurement for this purpose should include purity verification as noted in Section 3.

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